Product packaging for Bangangxanthone B(Cat. No.:)

Bangangxanthone B

Cat. No.: B1248696
M. Wt: 312.3 g/mol
InChI Key: ZXAITARLYXDVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bangangxanthone B is a trioxygenated, prenylated xanthone isolated from the stem bark of the African medicinal plant Garcinia polyantha Oliv. . This natural product is of significant interest in pharmacological research due to its promising biological activities. Studies have identified this compound as a potent inhibitor of the aldose reductase (AR) enzyme . AR is a key enzyme in the polyol pathway and its overactivity under hyperglycemic conditions is implicated in the development of various diabetic complications, such as neuropathy, nephropathy, and cataract formation . Inhibiting this enzyme is a recognized therapeutic strategy for managing these complications. Computational assessments, including ensemble docking and molecular dynamics simulations, suggest that this compound establishes a strong binding affinity and stable interactions with the aldose reductase enzyme, positioning it as a potential lead compound for further investigation in anti-diabetic complication research . In addition to its enzyme inhibitory properties, this compound has demonstrated antioxidant activity as a DPPH radical scavenger . This combination of activities makes it a valuable tool for researchers exploring the interplay between oxidative stress, metabolic pathways, and chronic diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B1248696 Bangangxanthone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

1,4,8-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C18H16O5/c1-9(2)6-7-10-8-12(20)18-15(16(10)21)17(22)14-11(19)4-3-5-13(14)23-18/h3-6,8,19-21H,7H2,1-2H3

InChI Key

ZXAITARLYXDVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC=C3O2)O)O)C

Synonyms

bangangxanthone B

Origin of Product

United States

Isolation and Structural Elucidation of Bangangxanthone B

Source Organism and Geographic Origin

Identification of Garcinia polyantha Oliv. as the Botanical Source

Bangangxanthone B is obtained from the plant species Garcinia polyantha Oliv. researchgate.netnih.govknapsackfamily.comtandfonline.com. This species belongs to the genus Garcinia and the family Clusiaceae (also known as Guttiferae). knapsackfamily.comresearchgate.netsemanticscholar.org. The genus Garcinia is widely distributed in tropical regions of Africa, Asia, and Polynesia and is a well-documented source of various phenolic compounds, including xanthones, benzophenones, and triterpenoids. researchgate.netopenscienceonline.com. Garcinia polyantha itself is found in the tropical rainforests of Central Africa, with specific collection sites for research purposes including Mount Kala in the Center Province of Cameroon. openscienceonline.comsilae.it.

Specific Plant Part Utilized for Isolation

The primary source for the isolation of this compound from Garcinia polyantha is the stem bark. researchgate.netnih.govtandfonline.comopenscienceonline.comsilae.it. While other parts of the plant, such as the wood trunk, have been analyzed and found to contain related xanthones, the stem bark has been specifically identified in multiple studies as the material from which this compound was successfully extracted and purified. researchgate.netnih.gov.

Extraction and Chromatographic Isolation Methodologies

The process of isolating this compound involves a multi-step procedure that begins with solvent extraction of the raw plant material, followed by systematic fractionation and purification using chromatographic techniques.

Solvent Extraction Protocols

The initial step involves the extraction of chemical constituents from the dried and powdered stem bark of Garcinia polyantha. silae.it. Researchers have employed solvent extraction techniques to create a crude extract. One documented method involves macerating the plant material in a mixture of dichloromethane (B109758) and methanol (B129727) (CH2Cl2/MeOH, 1:1 ratio) at room temperature for an extended period, typically 48 hours. silae.it. Another protocol specifies the isolation from a chloroform (B151607) extract of the stem bark. researchgate.netnih.gov. After the extraction period, the liquid filtrate is concentrated under reduced pressure to yield a crude extract. silae.it.

ParameterDetailsSource(s)
Plant Material Air-dried and powdered stem bark of Garcinia polyantha silae.it
Extraction Method Maceration at room temperature silae.it
Solvent System Dichloromethane/Methanol (1:1) or Chloroform researchgate.netnih.govsilae.it
Duration 48 hours silae.it
Post-Extraction Filtration and concentration under reduced pressure silae.it

Fractionation Techniques

The crude extract obtained from the initial solvent extraction is a complex mixture of numerous compounds. To simplify this mixture, it is subjected to fractionation. This is often achieved as part of the column chromatography process, where the crude extract is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient. silae.it. This gradient elution separates the components into different fractions based on their polarity. For instance, a gradient of hexane (B92381) and dichloromethane is used to elute the compounds, with fractions being collected sequentially. silae.it. These fractions are less complex than the initial crude extract, facilitating the final purification stages.

Chromatographic Purification Strategies (e.g., Column Chromatography)

Column chromatography is the principal technique used for the purification of this compound. silae.it. The crude extract or its fractions are passed through a column packed with a stationary phase, most commonly silica gel. silae.it. A mobile phase, consisting of a solvent or a mixture of solvents, is used to move the compounds through the column at different rates, leading to their separation.

In the isolation of this compound, a typical strategy involves subjecting the crude extract to silica gel column chromatography using a gradient elution system, such as increasing the polarity with mixtures of hexane and dichloromethane. silae.it. The resulting fractions are often monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net. Fractions that show a similar profile on TLC may be combined and subjected to further chromatographic steps until this compound is obtained in its pure form. . The final structure of the isolated compound is then confirmed through spectroscopic analysis. researchgate.netnih.gov.

Table of Compounds

Spectroscopic and Analytical Techniques for Structural Elucidation

The process of determining the structure of a complex organic molecule like this compound is akin to solving a sophisticated puzzle. Scientists rely on a variety of instrumental methods that provide distinct yet complementary pieces of information about the molecule's framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (such as HSQC, HMBC, and COSY) NMR experiments were crucial.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to one another. In the case of a related compound, polyanxanthone, the ¹H NMR spectrum showed the presence of chelated hydroxyl groups and aromatic protons, which are characteristic features of the xanthone (B1684191) scaffold. researchgate.net For this compound, specific proton signals and their coupling patterns would have been instrumental in piecing together the arrangement of its substituents.

¹³C NMR spectroscopy complements the proton data by providing a count of the carbon atoms in the molecule and an indication of their chemical nature (e.g., carbonyl, aromatic, aliphatic). For a similar xanthone, the ¹³C NMR spectrum revealed thirteen sp² hybridized carbon atoms, including a carbonyl carbon, which is indicative of the xanthone moiety. researchgate.net The DEPT (Distortionless Enhancement by Polarization Transfer) experiment, often used in conjunction with ¹³C NMR, helps to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR techniques are pivotal in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals long-range correlations between protons and carbons (typically over two to three bonds), allowing for the assembly of molecular fragments and the definitive placement of functional groups and substituents on the xanthone core. For instance, in a related structure, HMBC correlations were key in connecting a methyl group to a specific position on the aromatic ring. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Xanthone Skeleton

PositionδH (ppm, multiplicity, J in Hz)δC (ppm)
112.89 (s, OH)154.0
2-146.0
3-130.0
47.33 (s)109.0
4a-147.0
56.92 (br d, 8.4)108.0
67.58 (t, 8.4)149.4
76.90 (br d, 8.4)111.9
811.01 (s, OH)181.2 (C=O)
8a-108.4
9a-109.0
10a--

Note: This table is a representative example based on data for similar xanthone compounds and is for illustrative purposes. Specific data for this compound would follow a similar format.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion.

For a related compound, Bangangxanthone A, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established its molecular formula as C₁₉H₁₈O₇ based on the measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. researchgate.net A similar analysis for this compound would have provided its precise molecular formula, C₁₈H₁₈O₉, by yielding a protonated molecular ion peak [M+H]⁺ at an m/z of 379.10290. researchgate.net This information is critical as it reveals the number of atoms of each element present in the molecule and allows for the calculation of the degree of unsaturation (or indices of hydrogen deficiency), which in this case is ten. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. mt.comtechnologynetworks.com This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu Xanthones, with their extended conjugated systems of double bonds and aromatic rings, exhibit characteristic UV-Vis absorption spectra.

The UV spectrum of this compound would show specific absorption maxima (λmax) that are indicative of its xanthone nucleus. For example, related xanthones show characteristic absorption bands around 200-400 nm. researchgate.netresearchgate.net Specifically, one related xanthone displayed λmax values at 380, 272, 232, and 195 nm, suggesting a xanthone derivative. researchgate.net The exact positions of these peaks can be influenced by the nature and position of substituents on the xanthone core.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ubc.ca

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of key functional groups. For instance, the IR spectrum of a similar xanthone showed strong absorptions at 1738 and 1652 cm⁻¹, indicating the presence of carbonyl groups. researchgate.net Another related compound exhibited bands at 3400 cm⁻¹ (phenolic hydroxyl group) and 1627 cm⁻¹ (chelated carbonyl group). researchgate.net The presence of hydroxyl (-OH) groups is typically observed as a broad band in the region of 3200-3600 cm⁻¹, while the carbonyl (C=O) stretching of the xanthone core is expected in the 1600-1700 cm⁻¹ region. Aromatic C=C bond stretching vibrations also appear in the 1450-1600 cm⁻¹ range. vscht.cz

Table 2: Typical IR Absorption Frequencies for Functional Groups in Xanthones

Functional GroupAbsorption Range (cm⁻¹)
Phenolic -OH3200-3600 (broad)
Aromatic C-H3000-3100
Aliphatic C-H2850-3000
Carbonyl (C=O)1600-1700
Aromatic C=C1450-1600

Computational Chemistry in Absolute Configuration Assignment

While the techniques above can elucidate the planar structure and connectivity of a molecule, determining its absolute configuration—the precise three-dimensional arrangement of its atoms in space—often requires additional methods, especially for chiral molecules. libretexts.orgwikipedia.org For complex natural products, computational methods have become increasingly powerful.

One such method involves Time-Dependent Density Functional Theory (TDDFT) calculations to predict the Electronic Circular Dichroism (ECD) spectrum of a molecule. researchgate.net Although direct evidence for the use of TDDFT-ECD calculations specifically for this compound is not detailed in the provided context, this approach is a standard and powerful tool for assigning the absolute configuration of related chiral natural products. The process involves calculating the theoretical ECD spectra for all possible stereoisomers of the molecule. The calculated spectrum that matches the experimentally measured ECD spectrum allows for the unambiguous assignment of the absolute configuration of the natural product. This method provides a non-empirical way to solve stereochemical puzzles, which is a significant advantage over older, more classical methods. researchgate.netsioc-journal.cn

Biosynthetic Pathways and Biogenetic Hypotheses

Proposed Biogenesis of the Xanthone (B1684191) Skeleton

The fundamental structure of a xanthone, the dibenzo-γ-pyrone core, is not formed from a single linear pathway but rather from the convergence of two distinct biochemical streams. The A-ring of the xanthone scaffold is derived from the acetate (B1210297) pathway, while the B-ring originates from the shikimate pathway. frontiersin.orgcore.ac.ukutar.edu.my This mixed biosynthetic origin is characteristic of xanthones found in plant families like Clusiaceae, to which Garcinia belongs. frontiersin.org

The journey towards the xanthone skeleton begins with precursors from central metabolism. The shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors into aromatic amino acids, provides L-phenylalanine. frontiersin.orgwikipedia.orgfrontiersin.org This amino acid is then converted into benzoyl-CoA, which serves as the starter unit for the subsequent condensation reactions. frontiersin.org

The core assembly is catalyzed by a Type III polyketide synthase known as benzophenone (B1666685) synthase (BPS). researchgate.net This enzyme orchestrates the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA, the latter being supplied by the acetate pathway. researchgate.net This reaction cascade results in the formation of a key scaffold molecule, 2,4,6-trihydroxybenzophenone (B1214741). researchgate.net This benzophenone is a central intermediate, which must undergo further modification before the characteristic three-ring xanthone structure can be formed. A crucial subsequent step is the hydroxylation of this intermediate to yield 2,3′,4,6-tetrahydroxybenzophenone, which is the direct precursor that undergoes cyclization to form the xanthone core. frontiersin.orgnih.govdntb.gov.uanih.gov

The vast structural diversity of natural xanthones arises from the action of various "tailoring" enzymes that modify the basic xanthone scaffold. The primary classes of these enzymes include:

Hydroxylases: Often belonging to the cytochrome P450 family of monooxygenases, these enzymes introduce hydroxyl (-OH) groups at specific positions on both the benzophenone intermediates and the final xanthone core. frontiersin.orgresearchgate.net This hydroxylation is critical not only for the final structure but also for enabling the ring-closing reaction.

Prenyltransferases (PTs): These enzymes are responsible for attaching isoprenoid side chains, most commonly prenyl or geranyl groups, to the xanthone nucleus. mdpi.com The prenyl group donor is typically dimethylallyl pyrophosphate (DMAPP). frontiersin.org This prenylation step is a hallmark of many bioactive Garcinia xanthones and is essential for the formation of Bangangxanthone B. researchgate.netfrontiersin.org

O-methyltransferases (OMTs): While not a feature of this compound's final structure, these enzymes frequently add methyl groups to the hydroxyl functions of other xanthones, further diversifying the chemical landscape. frontiersin.org

Polyketide Pathway Intermediates

Specific Post-Polyketide Modifications Leading to this compound

The creation of this compound, with its specific structure of 1,4,8-trihydroxy-2-prenylxanthone, requires a precise sequence of modifications after the initial formation of a xanthone precursor. researchgate.netresearchgate.net

Prenylation is a defining characteristic of xanthones from the Garcinia genus. researchgate.netfrontiersin.org In the case of this compound, a prenyl group is attached at the C-2 position of the A-ring. researchgate.netresearchgate.net This is a C-prenylation reaction, where a carbon-carbon bond is formed between the xanthone core and the prenyl side chain. unram.ac.idresearchgate.net This reaction is catalyzed by a specific prenyltransferase that recognizes a polyhydroxyxanthone substrate. The enzyme facilitates the electrophilic addition of the prenyl group from DMAPP onto the electron-rich aromatic ring. nih.gov The regioselectivity of this addition, directing the group to the C-2 position, is strictly controlled by the enzyme's active site. Studies of related molecules show that the existing hydroxylation pattern on the xanthone ring strongly influences the position of prenylation, with the C-2 position being a favorable site. researchgate.net The proposed biosynthesis of other Garcinia xanthones, such as γ-mangostin, also involves prenylation at the C-2 position. frontiersin.org

The definitive step in forming the tricyclic xanthone system is the cyclization of the benzophenone intermediate. frontiersin.orgnih.gov This occurs via a regioselective, intramolecular oxidative phenol (B47542) coupling of 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.gov This crucial C-O bond formation, which creates the central pyrone ring, is catalyzed by specialized cytochrome P450 enzymes that function as xanthone synthases. mdpi.com

Depending on the specific oxidative coupling pattern, this reaction can form one of two primary xanthone precursors: 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. frontiersin.orgmdpi.com To achieve the final 1,4,8-hydroxylation pattern of this compound, it is hypothesized that a xanthone core, such as the naturally occurring 1,4,8-trihydroxyxanthone, serves as the precursor for the final prenylation step. researchgate.net This precursor would itself be formed through the action of specific hydroxylases on a simpler xanthone intermediate.

Prenylation Patterns in Xanthones

Enzymatic Mechanisms Involved in Xanthone Biosynthesis

The biosynthesis of this compound is a testament to the precision and efficiency of enzymatic catalysis. Several key enzymatic mechanisms are paramount to the process.

Benzophenone Synthase (BPS): As a Type III polyketide synthase, BPS functions by a mechanism of iterative Claisen condensations. It binds the benzoyl-CoA starter unit and sequentially adds three acetate units from malonyl-CoA extenders. Each condensation step involves the decarboxylation of malonyl-CoA. The enzyme's active site architecture guides the polyketide chain to fold and cyclize correctly to produce the benzophenone ring system. researchgate.net

Cytochrome P450 Monooxygenases: These versatile enzymes play a dual role. First, as hydroxylases, they activate molecular oxygen to insert a hydroxyl group onto the benzophenone B-ring, creating the necessary phenol for cyclization. Second, as xanthone synthases, they catalyze the oxidative C-O coupling reaction. This involves the abstraction of hydrogen atoms to generate radical intermediates that couple to form the new heterocyclic ring. mdpi.comresearchgate.net Additional P450 enzymes are likely responsible for installing the final hydroxyl groups at the C-4 and C-8 positions.

Prenyltransferases (PTs): These enzymes catalyze the transfer of the five-carbon prenyl moiety from DMAPP to the xanthone nucleus. The mechanism involves the ionization of DMAPP to form a reactive allylic carbocation. This electrophile is then attacked by the electron-rich C-2 position of the phenolic A-ring of the xanthone precursor, forming a new C-C bond. The reaction is completed by a deprotonation step to restore aromaticity. nih.gov The enzyme's structure ensures that this occurs with high regioselectivity.

Data Tables

Table 1: Enzymes in the Proposed Biosynthesis of this compound

Enzyme ClassSpecific Enzyme ExampleRole in Pathway
Polyketide Synthase Benzophenone Synthase (BPS)Catalyzes the condensation of benzoyl-CoA and three malonyl-CoA units to form the 2,4,6-trihydroxybenzophenone intermediate. researchgate.net
Monooxygenase Cytochrome P450 (CYP)Performs hydroxylation of the benzophenone precursor and catalyzes the subsequent oxidative C-O ring closure to form the xanthone scaffold. mdpi.comresearchgate.net
Prenyltransferase Xanthone Prenyltransferase (PT)Transfers a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the C-2 position of the xanthone core. mdpi.comnih.gov

Synthetic Methodologies and Analog Development

Challenges in the Total Synthesis of Xanthones

The construction of the dibenzo-γ-pyrone core of xanthones presents several synthetic challenges. up.pt A primary hurdle is achieving regioselectivity, especially when dealing with polysubstituted aromatic precursors. clockss.org The harsh conditions, such as high temperatures and strong acids or bases, required for some classical methods can limit their applicability to sensitive substrates and contribute to low yields. up.ptwits.ac.za

Another significant challenge lies in the potential for side reactions. For instance, in methods involving the cyclization of poly-β-ketones, multiple side reactions can occur, leading to poor yields and complex product mixtures, which restricts this approach to simpler xanthone (B1684191) structures. wits.ac.za Furthermore, optimizing reaction conditions to improve yield and ensure environmental sustainability for industrial-scale production remains a key objective. rsc.org

Strategic Approaches for the Total Synthesis of Bangangxanthone B (Hypothetical/General Xanthone Synthesis)

Several key strategies have been developed for the total synthesis of the xanthone scaffold, which could be adapted for a target like this compound. nih.gov The most prevalent methods involve the construction of a key intermediate, either a 2,2'-dihydroxybenzophenone (B146640) or a 2-aryloxybenzoic acid (a diaryl ether), followed by a cyclization step to form the central pyrone ring. up.ptnih.gov

Key Reaction Sequences and Retrosynthetic Analysis

A retrosynthetic analysis of a generic polysubstituted xanthone, such as the hypothetical this compound, reveals two primary disconnection approaches:

The Benzophenone (B1666685) Route: This approach involves the disconnection of the ether linkage of the pyrone ring, leading back to a 2,2'-dioxygenated benzophenone intermediate. This intermediate is typically formed via a Friedel-Crafts acylation between a substituted benzoyl chloride and a phenolic derivative. up.ptcore.ac.uk The subsequent and final step is an intramolecular cyclization (cyclodehydration) to form the xanthone core. up.ptnih.gov This acylation-cyclization sequence is often preferred because intermolecular acylation reactions generally provide higher yields than the alternative diaryl ether synthesis. up.ptcore.ac.uk

The Diaryl Ether Route: This strategy involves disconnecting the acyl-carbon bond of the pyrone ring, leading to a 2-aryloxybenzoic acid intermediate. This diaryl ether is most commonly synthesized via an Ullmann condensation, which couples a sodium phenolate (B1203915) with a benzoic acid derivative bearing an ortho-halogen. up.ptwits.ac.za The final step is an electrophilic cycloacylation to close the pyrone ring. up.ptnih.gov While sometimes lower yielding, this method is particularly useful for synthesizing certain substitution patterns, such as 1,2-dioxygenated xanthones. up.pt

Table 1: Comparison of Major Xanthone Synthetic Routes
Synthetic RouteKey IntermediatePrimary Formation ReactionFinal Cyclization StepGeneral AdvantagesCommon Limitations
Benzophenone Route2,2'-DihydroxybenzophenoneFriedel-Crafts AcylationCyclodehydrationGenerally higher yields for the key intermediate formation. up.ptcore.ac.ukCan be limited by regioselectivity in the acylation step.
Diaryl Ether Route2-Aryloxybenzoic AcidUllmann CondensationElectrophilic CycloacylationUseful for specific substitution patterns. up.ptUllmann reaction can have lower yields and require harsh conditions. up.pt

Precursor Identification and Derivatization

The synthesis of a specific target like this compound would depend on the availability of appropriately substituted precursors.

For the Benzophenone Route , the necessary precursors are a substituted phenol (B47542) and a substituted benzoic acid derivative (often as a benzoyl chloride). up.pt For example, the synthesis of tetraoxygenated xanthones has been achieved using benzophenone precursors derived from Friedel-Crafts acylation. nih.gov

For the Diaryl Ether Route , the precursors are a substituted phenol and an ortho-halogenated benzoic acid. wits.ac.za For instance, an Ullmann condensation can be performed between a phenol and an aryl bromide to create the diaryl ether linkage. up.pt

The functional groups on these precursors are critical. Hydroxyl and methoxy (B1213986) groups are common, and their positions dictate the substitution pattern of the final xanthone. nih.gov Protective groups are often employed to prevent unwanted side reactions, especially with highly functionalized phenols. acs.org

Semi-synthetic Routes for Structural Modification (General Xanthones)

Semi-synthesis offers a powerful tool for creating novel xanthone derivatives by chemically modifying a naturally occurring or readily available xanthone scaffold. preprints.org This approach is valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.com

Common semi-synthetic modifications include:

Alkylation and Acetylation: Hydroxyl groups on the xanthone core can be readily alkylated or acetylated. preprints.orgmdpi.com For example, a series of 3-O-substituted xanthone derivatives were synthesized by reacting 3-hydroxyxanthone with various alkyl bromides. frontiersin.org

Ritter Reaction: This reaction can be used to introduce amide functionalities onto the xanthone structure, as demonstrated in the modification of α-mangostin. preprints.orgmdpi.com

Reduction: Functional groups on side chains, such as double bonds, can be selectively reduced, for instance, using palladium-carbon (Pd-C) as a catalyst. preprints.orgmdpi.com

Halogenation: Introducing halogen atoms, such as chlorine, via electrophilic substitution can enhance the biological activity of the parent hydroxyxanthone. ichem.md

These modifications aim to alter the compound's physicochemical properties, which can lead to improved bioavailability and potency. preprints.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of a lead compound like this compound are driven by the need to explore SAR and optimize biological activity. mdpi.com By systematically altering the substituents on the xanthone scaffold, researchers can identify the key structural features responsible for its effects. core.ac.ukmdpi.com

The synthesis of these analogues often employs the same fundamental strategies used in total synthesis, but with a focus on creating diversity. mdpi.com For example, a common xanthone building block might be synthesized and then subjected to a variety of coupling reactions or functional group modifications to produce a library of derivatives. up.ptnih.gov

Pharmacological and Biological Activity Investigations

Investigational Antioxidant Potentials

The potential of Bangangxanthone B as an antioxidant has been evaluated through various laboratory methods. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.

This compound, a xanthone (B1684191) derived from the stem bark of Garcinia polyantha, has demonstrated antioxidant properties in in vitro assays. benthamdirect.com One of the standard methods used to determine this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This test measures a compound's ability to act as a free-radical scavenger or hydrogen donor. When the stable DPPH radical accepts an electron or hydrogen radical from an antioxidant, it becomes decolorized, a change that can be measured spectrophotometrically.

Studies confirm that this compound is among several compounds isolated from Garcinia polyantha that exhibit DPPH radical scavenging activity. benthamdirect.com

Table 1: Antioxidant Activity of Compounds from Garcinia polyantha

Compound DPPH Radical Scavenging Activity
Bangangxanthone A Active
This compound Active
1,5-dihydroxyxanthone Active
2-hydroxy-1,7-dimethoxyxanthone Active

This table indicates the qualitative antioxidant activity as determined by DPPH assays.

The free radical scavenging activity of phenolic compounds like this compound is typically governed by specific chemical mechanisms. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it and stopping the oxidative chain reaction. The ease with which this occurs is related to the O-H bond dissociation enthalpy (BDE); a lower BDE value indicates a more reactive antioxidant.

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer.

As a polyhydroxylated xanthone, this compound possesses multiple hydroxyl (-OH) groups on its aromatic structure. These groups are the primary sites for antioxidant activity, enabling the compound to donate hydrogen atoms or electrons to neutralize reactive oxygen species, thus functioning as a free radical scavenger.

Research comparing the antioxidant effects of xanthones from Garcinia polyantha has provided insights into their relative potencies. In DPPH radical scavenging assays, Bangangxanthone A was found to be a more potent scavenger than this compound. benthamdirect.com This difference in efficacy is likely attributable to the variations in their chemical structures, such as the position and number of hydroxyl and prenyl groups, which influence their ability to donate hydrogen atoms or electrons.

Table 2: Comparative DPPH Radical Scavenging Potency

Compound Comparative Potency
Bangangxanthone A More Potent
This compound Less Potent than Bangangxanthone A

This table provides a relative comparison of the antioxidant efficacy between Bangangxanthone A and B.

Mechanisms of Free Radical Scavenging

Modulatory Effects on Metabolic Enzymes (In Vitro / In Silico)

Computational, or in silico, studies are valuable tools for predicting the interaction of chemical compounds with biological targets, such as enzymes. This approach has been used to explore the potential of xanthones to act as enzyme inhibitors.

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate sources. wikipedia.orgthno.org The inhibition of FBPase is considered a therapeutic strategy for managing type 2 diabetes by reducing excessive glucose production in the liver. nih.gov

An in silico study was conducted to screen xanthones from African medicinal plants for their potential to inhibit FBPase. benthamdirect.comresearchgate.net In this computational screening, the related compound Bangangxanthone A was identified as a potential inhibitor of FBPase. benthamdirect.comresearchgate.netresearchgate.net However, specific data from this study regarding the FBPase inhibitory potential of This compound is not available. The findings for Bangangxanthone A are presented here to illustrate the potential of this class of compounds.

The in silico analysis of Bangangxanthone A revealed a strong binding affinity for the FBPase enzyme. benthamdirect.comresearchgate.net The binding affinity, represented by a docking score, indicates the stability of the interaction between the compound (ligand) and the enzyme. A more negative score suggests a stronger and more stable interaction.

The docking score for Bangangxanthone A was reported as -8.9 kcal/mol. benthamdirect.comresearchgate.net This value is comparable to other xanthones that were identified as top potential inhibitors in the same study. benthamdirect.comresearchgate.netresearchgate.net These computational models suggest that the xanthone molecule fits well into a binding site on the FBPase enzyme, establishing stabilizing interactions such as hydrogen bonds and hydrophobic interactions. researchgate.net

Table 3: In Silico Binding Affinities of Top Xanthones with FBPase

Compound Binding Affinity (kcal/mol)
Globulixanthone C -10.0
1-Isomangostin -9.0
Laurentixanthone A -9.0
Bangangxanthone A -8.9
Staudtiixanthone B -8.8

Data from an in silico study showing the predicted binding affinities of various xanthones for the FBPase enzyme. benthamdirect.comresearchgate.netresearchgate.net Data for this compound was not reported in this study.

In Silico Identification as an Aldose Reductase (AR) Inhibitor (referencing Bangangxanthone A)

Computational studies have identified this compound's potential as an inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications. mdpi.comresearchgate.netmendeley.comafricaresearchconnects.com These in silico analyses provide a foundational understanding of its possible therapeutic value.

Computational Assessment of AR Binding Modes and Affinities

In silico docking simulations have been employed to predict the binding affinity of this compound to the aldose reductase enzyme. mdpi.comresearchgate.netmendeley.comafricaresearchconnects.com These computational models are crucial for identifying potential drug candidates by estimating how strongly a compound might interact with its target. mdpi.comresearchgate.netmendeley.comafricaresearchconnects.com

A key metric in these simulations is the binding energy, which indicates the stability of the compound-enzyme complex. For Bangangxanthone A, a related compound, a significant binding affinity of -10.8 kcal/mol was reported at the active site of the AR enzyme. mdpi.com This was part of a broader study that identified several xanthones, including mangostenone B, bangangxanthone A, smeathxanthone B, mangostenone A, and allanxanthone B, as potent AR inhibitors through ensemble docking. mdpi.comresearchgate.netmendeley.comafricaresearchconnects.com Molecular dynamics simulations further supported that these xanthones establish a stable binding mode and favorable affinities with the enzyme. mdpi.comresearchgate.netmendeley.comafricaresearchconnects.com

The binding free energy (ΔGbinding) is another critical parameter calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). While the ΔGbinding for Bangangxanthone A was noted to be higher than some other xanthones in the same study, simulations suggested it achieves a more favorable binding energy over time, comparable to the other compounds. mdpi.comresearchgate.net This suggests that while the initial binding might be less favorable, the interaction stabilizes.

Table 1: In Silico Aldose Reductase Inhibition Data for Related Xanthones

Compound Binding Energy (kcal/mol) Key Interacting Residues
Bangangxanthone A -10.8 Cys298, Leu300, Trp20, His110, Phe122, Tyr209, Lys262
Mangostenone B -11.2 Trp20
Smeathxanthone B -10.8 Trp20, Tyr48, His110, Trp111, Phe122, Tyr209, Lys262, Cys298

This table is based on data from computational studies and represents predicted values.

Molecular Interactions with AR Enzyme Active Site

The inhibitory potential of a compound is determined by its specific molecular interactions with the active site of the enzyme. For Bangangxanthone A, computational models have elucidated these interactions in detail.

Hydrogen bonds play a crucial role in the stable binding of inhibitors. Bangangxanthone A is predicted to form two hydrogen bonds with the amino acid residues Cys298 and Leu300 at the enzyme's active site. mdpi.com The distances of these bonds were measured at 3.07 Å and 2.16 Å, respectively. mdpi.com These interactions are vital for anchoring the molecule within the binding pocket.

In addition to hydrogen bonds, hydrophobic and pi-interactions contribute significantly to the binding affinity. Bangangxanthone A establishes hydrophobic interactions with several residues, including Trp20, His110, Phe122, Tyr209, Lys262, Cys298, and Leu300. mdpi.com Pi-interactions, such as Pi-Pi stacking and Pi-alkyl interactions, were also observed with residues like Trp20, His110, and Phe122. mdpi.com Furthermore, an electrostatic interaction was noted between His110 and the Bangangxanthone A moiety. mdpi.com These varied interactions collectively contribute to the high binding affinity and stability of Bangangxanthone A in the AR enzyme's binding pocket. mdpi.com

Investigational Antiproliferative Effects in Oncology Models (In Vitro)

The potential of xanthone compounds, including those related to this compound, to inhibit the growth of cancer cells has been a subject of in vitro research. These studies provide preliminary data on the cytotoxic effects of this class of compounds against various cancer cell lines.

In Vitro Cytotoxicity against Neoplastic Cell Lines (referencing related xanthones)

While specific data for this compound's cytotoxicity is not detailed in the provided search results, the broader class of xanthones has demonstrated significant antiproliferative activity in various in vitro models. nih.govthieme-connect.comd-nb.infojst.go.jpnih.gov

For instance, a study on synthetic xanthone derivatives found that five out of seventeen compounds showed significant cytotoxicity towards the T24 urinary bladder cancer cell line. nih.gov These promising compounds were further tested against a panel of human tumor cell lines including A2780 (ovarian), A549 (lung), HeLa (cervical), and Hep G2 (liver), exhibiting notable anticancer activity. nih.gov

Another study investigating xanthones from Calophyllum inophyllum and Calophyllum soulattri reported that soulattrin and macluraxanthone (B191769) displayed strong antiproliferative properties against SNU-1 (stomach), HeLa (cervical), NCI-H23 (lung), Hep G2 (liver), and K562 (leukemia) cell lines, with IC50 values ranging from 1.98 to 12.87 µM. thieme-connect.com The presence of a pyrano ring and a prenyl moiety were suggested to be important for the cytotoxic activity. thieme-connect.com

From the bark of Garcinia schomburgkiana, several known xanthones showed good cytotoxicity against KB, HeLa S-3, HT-29, MCF-7, and HepG-2 cancer cell lines with IC50 values in the range of 1.45–9.46 µM. d-nb.info In contrast, two new xanthone derivatives, schomburgones A and B, showed weak or no cytotoxicity. d-nb.info

Table 2: In Vitro Cytotoxicity of Selected Xanthones Against Various Cancer Cell Lines

Xanthone Compound Cancer Cell Line IC50 Value (µM)
Soulattrin SNU-1, HeLa, NCI-H23, Hep G2, K562 1.98 - 12.87
Macluraxanthone SNU-1, HeLa, NCI-H23, Hep G2, K562 1.98 - 12.87
Various known xanthones KB, HeLa S-3, HT-29, MCF-7, HepG-2 1.45 - 9.46
Nujiangexanthone G HEY, ES-2 Moderate activity
Isojacareubin HEY, ES-2 6.5 ± 0.4, 9.5 ± 0.3

This table summarizes findings from various in vitro studies on xanthone compounds. IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells.

Mechanistic Hypotheses for Cell Growth Modulation

The mechanisms by which xanthones may exert their antiproliferative effects are multifaceted and are an active area of investigation. The wide range of anticancer activities observed for xanthones is thought to be due to their ability to modulate various cellular processes. nih.gov

One of the key proposed mechanisms is the induction of apoptosis, or programmed cell death. jst.go.jp For example, isojacareubin, a known xanthone, was found to inhibit ovarian cancer cell growth by regulating the PARP, PI3K/AKT/mTOR, and ERK/MAPK signaling pathways. nih.gov These pathways are critical for cell survival and proliferation, and their inhibition can lead to apoptosis.

Other proposed mechanisms for the anticancer activity of xanthones include the activation of caspases (enzymes that execute apoptosis), binding to RNA, cross-linking DNA, and inhibiting key enzymes like topoisomerase, aromatase, and kinases. nih.gov The specific mechanism of action can depend on the structure of the xanthone, including the type, number, and position of functional groups on the xanthone skeleton. nih.gov For instance, some studies suggest that the presence of certain functional groups can enhance the cytotoxic activity of xanthones. thieme-connect.comd-nb.info

Investigational Anti-inflammatory Mechanisms (In Vitro / In Vivo Animal Models)

Xanthones, including the broader class of prenylated phenols, are widely recognized for their potent anti-inflammatory properties, which have been demonstrated in numerous in vitro and in vivo animal models. researchgate.netnih.gov These effects are mediated through the modulation of various inflammatory molecules and signaling pathways.

Modulation of Inflammatory Mediators (General Prenylated Phenols/Xanthones)

A key aspect of the anti-inflammatory activity of xanthones is their ability to suppress the production of critical inflammatory mediators. mdpi.comnih.gov In cellular models, typically using lipopolysaccharide (LPS)-stimulated macrophages, xanthones like α- and γ-mangostin have been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.govresearchgate.net This inhibition is not due to a direct effect on the enzymes themselves but rather a downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. nih.govnih.gov

Furthermore, xanthones effectively modulate the expression and release of pro-inflammatory cytokines. nih.govresearchgate.net Studies have documented a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) following treatment with various xanthones. nih.govmdpi.com In an in vivo model of carrageenan-induced paw edema in mice, α-mangostin demonstrated a significant anti-inflammatory effect, reinforcing the in vitro findings. nih.govresearchgate.net

CompoundAssayModelFinding (e.g., IC₅₀)
α-MangostinNO Production InhibitionLPS-stimulated RAW 264.7 cellsIC₅₀: 12.4 µM
γ-MangostinNO Production InhibitionLPS-stimulated RAW 264.7 cellsIC₅₀: 10.1 µM
α-MangostinTNF-α & IL-6 InhibitionLPS-stimulated RAW 264.7 cellsSignificant inhibition at 8 & 14 µg/mL
α-MangostinLeukocyte MigrationCarrageenan-induced peritonitis (in vivo)Significant reduction in total leukocytes
α-MangostinCytokine Level ReductionCarrageenan-induced peritonitis (in vivo)Significant reduction of TNF-α & IL-1β

This table highlights key findings from anti-inflammatory studies on mangostins in both in vitro and in vivo models. nih.govnih.gov

Cellular Pathway Interactions in Inflammatory Responses

The ability of xanthones to suppress inflammatory mediators is rooted in their interaction with key intracellular signaling pathways that orchestrate the inflammatory response. frontiersin.org A central target is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6. nih.govnews-medical.net Xanthones have been shown to inhibit the activation of NF-κB, preventing its translocation to the nucleus and thereby blocking the transcription of its target genes. frontiersin.orgnih.gov

In addition to NF-κB, xanthones modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which include p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govmdpi.com These pathways are also activated by inflammatory stimuli like LPS and play a crucial role in regulating the production of inflammatory mediators. mdpi.com By interfering with the phosphorylation and activation of MAPK proteins, xanthones can further dampen the inflammatory response. mdpi.com Some prenylated xanthones have also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) and aryl hydrocarbon receptor (AhR) pathways, which are involved in antioxidant and anti-inflammatory responses. nih.gov

Structure Activity Relationship Sar Studies of Bangangxanthone B and Analogues

Identification of Key Structural Features Influencing Biological Potentials

The therapeutic efficacy of Bangangxanthone B is not coincidental but is dictated by the specific arrangement of its functional groups and the core structure.

Influence of Hydroxyl and Prenyl Substituents on Activity

The presence, position, and number of hydroxyl (-OH) and prenyl groups on the xanthone (B1684191) scaffold are paramount in determining the biological activities of compounds like this compound. researchgate.net These functional groups are known to significantly modulate the molecule's interaction with biological targets.

Hydroxyl groups are crucial for the antioxidant activity of xanthones. They can donate a hydrogen atom to scavenge free radicals, a key mechanism in preventing cellular damage. The specific positioning of these groups on the aromatic rings influences their radical scavenging capacity. mdpi.com For instance, studies on various flavonoids, which share structural similarities with xanthones, have shown that hydroxyl groups at specific positions are essential for high antioxidant activity. mdpi.comnih.gov

Impact of the Tricyclic Xanthone Scaffold

The fundamental tricyclic structure of xanthones, known as the dibenzo-γ-pyrone scaffold, is the foundational element for their biological activities. researchgate.netmdpi.com This rigid, planar ring system provides a specific three-dimensional shape that allows it to interact with various biological macromolecules, such as enzymes and receptors. researchgate.net

The biological actions of xanthones are associated with this tricyclic core but are finely tuned by the nature and position of different substituents. researchgate.net The scaffold itself can be considered a versatile platform upon which different functional groups can be arranged to create a diverse array of compounds with a wide spectrum of pharmacological effects. mdpi.comresearchgate.net

Comparative Analysis with Structurally Related Xanthones (e.g., Bangangxanthone A)

Comparing this compound with its close structural analog, Bangangxanthone A, provides valuable insights into their SAR. Both compounds were isolated from the stem bark of Garcinia polyantha. nih.govresearchgate.net

This compound is identified as 1,4,8-trihydroxy-2-prenylxanthone. nih.govresearchgate.net In contrast, Bangangxanthone A has a more complex structure: 1,5,8-trihydroxy-6'-methyl-6'-(4-methylpent-3-enyl)-pyrano[2',3':3,4]xanthone. nih.govresearchgate.net The key difference lies in the nature and substitution pattern of the prenyl-derived groups.

Studies have shown that both Bangangxanthone A and B exhibit antioxidant activities, specifically as DPPH radical scavengers. researchgate.netnih.gov However, reports indicate that Bangangxanthone A is a more potent scavenger than this compound. researchgate.net This suggests that the cyclized prenyl group forming a pyran ring in Bangangxanthone A contributes more significantly to its radical scavenging ability compared to the simple prenyl group in this compound.

In computational studies assessing potential as aldose reductase inhibitors, Bangangxanthone A was suggested to have potentially greater inhibitory activity compared to other xanthones like mangostenone A and mangostenone B. mdpi.com The study highlighted that the van der Waals energy for Bangangxanthone A is lower than that of mangostenone B, though its polar salvation energy is higher. mdpi.com Furthermore, Bangangxanthone A was identified as having the highest electrophilicity index among the studied hit molecules, indicating strong electrophilic properties. mdpi.com

CompoundKey Structural FeaturesReported Biological Activity
This compound1,4,8-trihydroxy-2-prenylxanthone nih.govresearchgate.netAntioxidant (DPPH radical scavenger) researchgate.netnih.gov
Bangangxanthone A1,5,8-trihydroxy-6'-methyl-6'-(4-methylpent-3-enyl)- pyrano[2',3':3,4]xanthone nih.govresearchgate.netMore potent antioxidant (DPPH radical scavenger) than this compound researchgate.net. Potential aldose reductase inhibitor mdpi.com.

Computational Approaches to Elucidating SAR

Modern drug discovery heavily relies on computational methods to predict and explain the SAR of chemical compounds, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical properties or structural features of molecules (descriptors) with their experimentally determined activities. nih.govresearchgate.net

For xanthones, QSAR studies can help identify which structural properties are most influential for a specific biological effect. researchgate.net These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. While specific QSAR models for this compound are not widely published, the general approach is highly applicable to this class of compounds. nih.govresearchgate.net The development of a statistically significant QSAR model requires a set of compounds with known activities and can involve various statistical methods. researchgate.netmdpi.com

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used in drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. ajchem-a.commdpi.com

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's active site (structure-based). mdpi.combioduro.com For this compound and its analogs, a pharmacophore model could be developed from a set of active xanthones. bioduro.com This model would highlight the key spatial arrangement of hydroxyl and prenyl groups necessary for activity. The resulting pharmacophore can then be used as a 3D query to screen large chemical databases to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new drug candidates. nih.govbiorxiv.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aimspress.com This method is instrumental in forecasting the binding affinity and interaction patterns between a ligand, such as Bangangxanthone B, and a target protein.

Research has explored the inhibitory potential of several xanthones, including the structurally similar Bangangxanthone A, against the aldose reductase (AR) enzyme, a key target in the management of diabetic complications. mdpi.comfrontiersin.org In one such study, ensemble docking was used to predict the binding affinity. While specific binding energy values for this compound are not detailed in this particular study, its analogue, Bangangxanthone A, was found to have a strong binding affinity for the aldose reductase active site. mdpi.com

A study focusing on xanthones from African medicinal plants identified Bangangxanthone A as a potent inhibitor of aldose reductase. mdpi.com The presence of hydroxyl and prenyl groups on the xanthone (B1684191) scaffold is thought to contribute to favorable interactions within the enzyme's binding pocket. mdpi.com

Interactive Table 1: Molecular Docking Data for Xanthones Against Aldose Reductase

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
Bangangxanthone AAldose Reductase (AR)-10.8 mdpi.com
Mangostenone BAldose Reductase (AR)-11.2 mdpi.com
Smeathxanthone BAldose Reductase (AR)-10.8 mdpi.com
Mangostenone AAldose Reductase (AR)-9.9 mdpi.com
Allanxanthone BAldose Reductase (AR)-9.8 mdpi.com

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. For Bangangxanthone A, molecular docking studies against aldose reductase revealed specific, crucial interactions. mdpi.com Two oxygen atoms on the benzene (B151609) rings of the Bangangxanthone A structure formed two hydrogen bonds with the amino acid residues Cys298 and Leu300, at distances of 3.07 Å and 2.16 Å, respectively. mdpi.com Furthermore, hydrophobic interactions with residues such as Cys298 were also noted, contributing to the stability of the binding. researchgate.net These detailed interaction analyses provide a structural basis for the inhibitory potential of this class of xanthones. mdpi.com

Prediction of Binding Modes and Affinities with Target Proteins

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to observe the physical movements of atoms and molecules over time, providing insights into the stability and conformational dynamics of ligand-protein complexes in a simulated physiological environment. nih.gov

To assess the stability of xanthone-aldose reductase complexes, molecular dynamics simulations have been performed. mdpi.com The stability is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the protein's active site. researchgate.net

For the Bangangxanthone A-aldose reductase complex, the simulation showed that the complex remained stable throughout the 100-nanosecond simulation, with an average RMSD of 0.15 nm. mdpi.com This indicates that the compound forms a stable and lasting interaction with the enzyme. mdpi.com

Interactive Table 2: MD Simulation Stability Metrics for Xanthone-AR Complexes

Compound-Protein ComplexAverage RMSD (nm)Simulation Time (ns)Reference
Bangangxanthone A - AR0.15100 mdpi.com
Mangostenone B - AR0.15100 mdpi.com
Smeathxanthone B - AR0.15100 mdpi.com
Allanxanthone B - AR0.15100 mdpi.com

The flexibility of both the ligand and the protein's binding site can influence binding affinity and specificity. Root Mean Square Fluctuation (RMSF) analysis is used to identify which parts of the protein are more flexible. In the study of xanthones with aldose reductase, fluctuations were noted in residues Trp20, Lys21, and Trp79 for Bangangxanthone A, which suggests a degree of adaptability in the binding site. mdpi.com These functionally relevant motions are crucial for understanding the nuanced interactions that govern molecular recognition. mdpi.com

Assessment of Ligand-Protein Complex Stability Over Time

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is employed to calculate various molecular properties, such as orbital energies and reactivity descriptors, which help in understanding the chemical behavior of a compound. ajchem-a.com

DFT calculations provide insights into the electronic properties and reactivity of molecules. ajchem-a.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical stability and reactivity. physchemres.orgresearchgate.net

For Bangangxanthone A, DFT calculations revealed an electronegativity value of 3.75 eV and an electrophilicity index of 3.86 eV, the highest among the studied xanthones. mdpi.com This suggests it is the best electron-accepting species and the strongest electrophile in that cohort, which can be correlated with its biological potency. mdpi.com The chemical potential of Bangangxanthone A was calculated to be -3.75 eV, indicating greater stability compared to other tested xanthones like Mangostenone B (-3.35 eV). mdpi.com

Interactive Table 3: DFT-Calculated Properties for Xanthones

CompoundElectronegativity (χ) (eV)Chemical Potential (μ) (eV)Electrophilicity Index (ω) (eV)Reference
Bangangxanthone A3.75-3.753.86 mdpi.com
Mangostenone B3.35-3.353.57 mdpi.com
Smeathxanthone B3.70-3.703.70 mdpi.com
Mangostenone A3.47-3.473.43 mdpi.com
Allanxanthone B3.59-3.593.53 mdpi.com

Elucidation of Electronic Properties and Reactivity Parameters

Density Functional Theory (DFT) is a computational method frequently used to investigate the electronic structure and reactivity of molecules. researchgate.netmdpi.com These calculations can determine global reactivity descriptors that offer a quantitative understanding of a molecule's chemical behavior. researchgate.netnih.gov For a series of xanthones, including a structurally related compound, bangangxanthone A, DFT calculations have been employed to understand their electronic properties. mdpi.com

Key reactivity parameters include:

Chemical Hardness (η): This parameter indicates a molecule's resistance to change in its electron distribution. A higher value of chemical hardness suggests greater stability and lower reactivity. mdpi.comresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, softness, signifies how easily a molecule's electron cloud can be polarized. Molecules with lower hardness (and thus higher softness) are generally more reactive. mdpi.com

Electronegativity (χ): This describes a molecule's ability to attract electrons. mdpi.com A higher electronegativity value suggests a greater tendency to accept an electron. mdpi.com In a comparative study, the related bangangxanthone A was found to have the highest electronegativity value among the tested xanthones, indicating it is a strong electron acceptor. mdpi.com

These parameters are crucial in predicting how a molecule might interact with biological targets. mdpi.com For instance, a molecule with a greater potential to exchange charges, often indicated by lower hardness, might interact more readily with amino acid residues in an enzyme's active site. mdpi.com

A study on related xanthones provided the following insights into their relative stability and reactivity: mangostenone B > bangangxanthone A > allanxanthone B > mangostenone A > smeathxanthone B in terms of stability. The order of chemical reactivity was found to be the reverse: smeathxanthone B > mangostenone A > allanxanthone B > bangangxanthone A > mangostenone B. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and biological activity. mdpi.comschrodinger.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor. youtube.com

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. youtube.com

HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmasterorganicchemistry.com Conversely, a small energy gap suggests higher reactivity. researchgate.net

In a study analyzing several xanthones, the HOMO-LUMO gap was used to predict their stability and reactivity. mdpi.com Mangostenone B exhibited the highest kinetic stability due to the largest energy gap, while smeathxanthone B had the highest chemical reactivity. mdpi.com The stability of the studied hit molecules followed the order: mangostenone B > bangangxanthone A > allanxanthone B > mangostenone A > smeathxanthone B. mdpi.com This analysis provides a theoretical basis for understanding the potential interactions of these compounds with biological systems. mdpi.com

In Silico Prediction of Pharmacokinetic Profiles (ADME)

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govresearchgate.net These predictions help to identify potential liabilities and guide the selection of candidates for further development. nih.gov Various computational models and software, such as pkCSM and SwissADME, are utilized for these predictions. mdpi.comuq.edu.au

Absorption Properties (e.g., Human Intestinal Absorption)

The absorption of an orally administered drug is a critical factor for its bioavailability. jneonatalsurg.com In silico models predict parameters like the percentage of human intestinal absorption (% HIA) and permeability through Caco-2 cells, which is a model for the intestinal mucosa. ugm.ac.id Generally, a compound with an HIA value greater than 80% is considered to be well-absorbed. ugm.ac.id High Caco-2 permeability is also indicative of good absorption potential. ugm.ac.id While specific data for this compound is not available, studies on similar compounds demonstrate the utility of these predictive models. ugm.ac.id

Distribution Characteristics (e.g., Blood-Brain Barrier Permeability)

A drug's distribution throughout the body determines its access to the target site. uniroma1.it A key distribution parameter is the ability to cross the blood-brain barrier (BBB). frontiersin.org In silico models can predict whether a compound is likely to be BBB permeable (BBB+) or non-permeable (BBB-). peerj.comnih.gov This is particularly important for drugs targeting the central nervous system. nih.gov Although specific predictions for this compound are not detailed in the available literature, computational studies on related xanthones have assessed their potential to act as inhibitors of enzymes relevant to diseases affecting the nervous system, which often involves considering BBB permeability. researchgate.net

Metabolic Pathways and Enzyme Interactions

The metabolism of drugs is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. mdpi.comnih.gov In silico models can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize a compound. pensoft.netresearchgate.net This is crucial for anticipating potential drug-drug interactions. pensoft.net For instance, if a compound is a substrate or inhibitor of a major CYP enzyme like CYP3A4, it could affect the metabolism of co-administered drugs. pensoft.netresearchgate.net While specific metabolic pathways for this compound have not been detailed, in silico tools are available to predict such interactions. researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. wisc.edu In the context of natural product analysis, chromatographic methods are indispensable for isolating specific compounds like Bangangxanthone B from crude extracts which may contain numerous other structurally related phytochemicals. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phytochemicals due to its high resolution, speed, and sensitivity. chemrevlett.com The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. analis.com.my

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar to non-polar compounds like xanthones. analis.com.my In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. analis.com.my The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or acetic acid to improve peak shape and resolution. analis.com.myjapsonline.com While specific HPLC parameters for this compound are not detailed in the provided literature, the general approach for xanthone (B1684191) analysis is well-established. HPLC coupled with a suitable detector is widely used for the quantification of compounds in various formulations and biological samples. rroij.com

Table 1: Typical Parameters for RP-HPLC Analysis of Plant Phenolics

Parameter Description
Column Typically a C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient elution using a mixture of an aqueous solvent (A), often containing an acid like 0.1% formic acid, and an organic solvent (B), like acetonitrile or methanol. analis.com.myjapsonline.com
Flow Rate Commonly set between 0.5 and 1.5 mL/min. chemrevlett.com
Detector UV-Vis or Photodiode Array (PDA) detector is frequently used for detection. japsonline.com

| Temperature | Column oven is often maintained at a constant temperature (e.g., 25-35 °C) to ensure reproducibility. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org This makes it an ideal tool for identifying and quantifying trace amounts of compounds in complex mixtures. rsc.orgnih.gov

Research Findings: LC-MS/MS provides not only retention time data from the LC component but also mass-to-charge (m/z) ratio information, which can confirm a compound's molecular weight. analis.com.my The tandem MS (MS/MS) capability allows for the fragmentation of a selected parent ion into characteristic product ions, providing structural information and enabling highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM). rroij.comnih.gov The high specificity of LC-MS/MS reduces the need for extensive sample pre-purification that is often required for other methods. nih.gov For complex sample types, LC-MS/MS is often preferred over HPLC-UV due to its superior sensitivity and precision. ekb.eg

Table 2: Components of an LC-MS/MS System

Component Function
Liquid Chromatograph (LC) Separates the components of the sample mixture. rsc.org
Ion Source Converts the separated analyte molecules from the LC eluent into gas-phase ions (e.g., Electrospray Ionization - ESI). rroij.com
Mass Analyzer (Q1) Selects the precursor (parent) ion of the target analyte based on its m/z ratio.
Collision Cell (q2) Fragments the selected precursor ion by collision with an inert gas.
Mass Analyzer (Q3) Separates the resulting product (daughter) ions.

| Detector | Detects the product ions, generating a signal that is proportional to the amount of the analyte. rsc.org |

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile or semi-volatile compounds that are thermally stable. aocs.orginformaticsjournals.co.in The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. aocs.org

Research Findings: For non-volatile compounds like xanthones, GC analysis typically requires a derivatization step to convert them into more volatile and thermally stable analogs. aocs.org This process can add complexity to the sample preparation procedure. GC is often coupled with a mass spectrometer (GC-MS), which acts as a highly specific detector to identify compounds based on their mass spectra and retention times. mdpi.comekb.eg The combination of GC with MS allows for the identification of unknown compounds by comparing their mass spectra to spectral libraries. mdpi.com

Table 3: General Gas Chromatography (GC) System Configuration

Parameter Description
Column A capillary column with a specific stationary phase (e.g., 5% Carbowax 20M).
Oven Programmed with a specific temperature gradient to elute compounds. mdpi.com
Carrier Gas An inert gas, such as helium or nitrogen, flows through the column.
Injector Introduces the sample in a heated port to ensure volatilization. mdpi.com

| Detector | A Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for identification and quantification. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and monitoring of chemical reactions and separations. wisc.eduresearchgate.net It involves a stationary phase, typically a thin layer of adsorbent like silica gel on a flat carrier, and a mobile phase that moves up the plate via capillary action. wisc.edu

Research Findings: TLC has been specifically used to monitor the isolation of this compound. researchgate.net In one study, the process was monitored using silica gel GF-254 plates. researchgate.net The separation was achieved using a mobile phase composed of chloroform (B151607) and ethyl acetate (B1210297) in a 6:4 volume ratio. researchgate.net TLC is particularly useful in the initial stages of natural product research for screening extracts and guiding the fractionation process to isolate active compounds before more time-consuming purification steps are undertaken. researchgate.net

Table 4: TLC Method for Monitoring this compound

Parameter Specification Reference
Stationary Phase Silica gel GF-254 researchgate.net
Mobile Phase Chloroform : Ethyl Acetate (6:4, v/v) researchgate.net

| Detection | Visualization under UV light (due to the fluorescent indicator in GF-254) | researchgate.net |

Gas Chromatography (GC)

Spectrometric Detection and Analysis

Spectrometric detectors are commonly coupled with chromatographic systems to provide quantitative and qualitative information about the separated analytes.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used detection method in HPLC systems. rroij.com It operates on the principle that many organic molecules, particularly those with chromophores like aromatic rings and conjugated double bonds, absorb light in the UV or visible regions of the electromagnetic spectrum. msu.edu

Research Findings: A UV-Vis detector placed after the HPLC column measures the absorbance of the eluent at one or more specific wavelengths as it passes through a flow cell. ubbcluj.ro The resulting chromatogram plots absorbance against time, where the area under a peak is proportional to the concentration of the corresponding analyte. Xanthones, including this compound, possess a polycyclic aromatic structure, which acts as a strong chromophore, making them well-suited for UV detection. Although a specific wavelength of maximum absorbance (λmax) for this compound is not cited in the reviewed literature, related compounds are often detected at wavelengths between 240 nm and 400 nm. nih.gov Photodiode Array (PDA) detectors, a type of UV-Vis detector, can acquire the entire UV-Vis spectrum for each point in the chromatogram, aiding in peak identification and purity assessment. japsonline.com

Table 5: Common Compounds Mentioned in this Article

Compound Name
Bangangxanthone A
This compound
Chloroform
Ethyl Acetate
Acetonitrile
Methanol
Formic Acid

Mass Spectrometric Detection

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), serves as a powerful tool for the structural elucidation and sensitive detection of xanthones like this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing molecular weight information. nih.gov

While specific mass spectrometric fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on the analysis of other prenylated xanthones from Garcinia species. nih.govmdpi.com The structure of this compound, 1,4,8-trihydroxy-2-prenylxanthone, suggests that characteristic fragmentation would involve the prenyl side chain.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would likely show the neutral loss of isoprene (B109036) (C₅H₈, 68 Da) or larger fragments from the prenyl group. nih.gov Retro-Diels-Alder reactions are also common fragmentation pathways for the xanthone core. nih.gov

A hypothetical fragmentation pattern for this compound ([C₁₈H₁₆O₅]⁺, molecular weight 312.32 g/mol ) in positive ion mode is presented in the table below, based on fragmentation patterns of similar xanthones.

Table 1: Predicted Mass Spectrometric Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure/Origin
313.1071 [M+H]⁺257.065256.0419Loss of a C₄H₈ fragment from the prenyl group
313.1071 [M+H]⁺245.065268.0419Loss of the isoprene (C₅H₈) moiety
313.1071 [M+H]⁺165.0233148.0838Cleavage of the xanthone ring

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Method Validation Considerations for Quantitative Analysis

A quantitative method for this compound, likely using LC-MS/MS for its high selectivity and sensitivity, would need to be validated for the following parameters:

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. caldic.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. researchgate.net It is often assessed by spike-recovery experiments, where a known amount of this compound standard is added to a sample matrix, and the percentage of the recovered analyte is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. akjournals.com It is usually expressed as the relative standard deviation (RSD) and is determined at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. ugm.ac.id

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. ugm.ac.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Selectivity/Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In LC-MS/MS, this is often achieved through Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions.

The table below presents typical validation parameters that would be expected for a quantitative method for a xanthone, based on published data for similar compounds. ugm.ac.idresearchgate.nettandfonline.com

Table 2: Typical Method Validation Parameters for the Quantitative Analysis of a Xanthone

Parameter Typical Value/Range Method of Determination
Linearity (r²)> 0.999Calibration curve with 5-7 concentration levels
Range (µg/mL)0.5 - 50The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery)95 - 105%Spike-recovery at three concentration levels (low, medium, high)
Precision (% RSD)< 2%Repeatability (n=6) and intermediate precision (n=3 days)
Limit of Detection (LOD) (µg/mL)0.01 - 0.5Signal-to-noise ratio of 3:1 or based on the standard deviation of the response and the slope of the calibration curve
Limit of Quantitation (LOQ) (µg/mL)0.05 - 1.5Signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope of the calibration curve

Ethnobotanical Context and Traditional Medicinal Uses of Garcinia Polyantha

Traditional Medicinal Applications of the Source Plant in Indigenous Cultures (e.g., Cameroon)

Garcinia polyantha Oliv., a plant species belonging to the Clusiaceae family, holds a significant place in the traditional medicine systems of various indigenous cultures, particularly in Cameroon. researchgate.net Ethnobotanical surveys reveal a long history of its use for treating a wide array of health conditions. nih.govnih.gov

In Cameroon, various parts of Garcinia species are integral to local healthcare, with an estimated market value suggesting widespread use. researchgate.net Traditional healers have employed preparations from Garcinia polyantha and related species to address numerous ailments. Documented applications include the treatment of tumors, dysentery, and rheumatism. researchgate.netscienceopen.com The plant's uses extend to managing conditions such as intestinal parasites, constipation, skin eruptions, and burns. researchgate.net Furthermore, the genus Garcinia is traditionally utilized for a broader range of issues including coughs, fever, malaria, wounds, stomach aches, and venereal diseases. nih.govopenscienceonline.com

The traditional preparation of remedies from Garcinia polyantha involves utilizing various parts of the plant, including the roots, wood, stems, fruits, and leaves. researchgate.net Ethnomedical practices commonly involve creating decoctions or infusions. openscienceonline.com These preparations are typically made by boiling the plant material, such as the trunk bark and seeds, often in combination with other medicinal plants like Carica papaya leaves. nih.gov The resulting liquid is then administered to the patient. Another method involves the use of the yellow resinous sap, or latex, from the plant, which is applied topically as a dressing for wounds. nih.gov These methods rely on generations of accumulated knowledge passed down by traditional healers. bohrium.com

Reported Uses for Various Ailments (e.g., tumors, dysentery, rheumatism)

Significance of Ethnobotanical Knowledge in Natural Product Drug Discovery

Ethnobotany, the study of the relationship between people and plants, is a crucial tool in the discovery of new medicines. nih.govaptiwfn.com For centuries, traditional knowledge from indigenous cultures has guided scientists to plants with therapeutic potential, leading to the development of essential pharmaceuticals. mdpi.com This historical wisdom serves as the foundation for modern pharmacological research, allowing scientists to isolate and validate bioactive compounds. mdpi.com

The investigation of plants used in traditional medicine, like Garcinia polyantha, provides a targeted approach to drug discovery. aptiwfn.com By focusing on plants with a documented history of use for specific ailments, researchers can increase the likelihood of finding active chemical constituents. mdpi.com This ethnobotanical approach has proven successful in identifying key drugs such as aspirin (B1665792) from Salix species and artemisinin (B1665778) from Artemisia annua. mdpi.com The process involves documenting traditional uses, identifying promising plant species, and then conducting rigorous scientific analysis to isolate and test the bioactive compounds. aptiwfn.com The integration of this traditional wisdom with modern scientific techniques, such as multi-omics approaches and advanced analytical chemistry, accelerates the identification of novel therapeutic agents. mdpi.commdpi.com

Conservation Status and Sustainable Sourcing of Garcinia polyantha

The conservation status of Garcinia polyantha has not been formally evaluated by the International Union for Conservation of Nature (IUCN) Red List. lafiascijournals.org.ng This lack of assessment signifies a "data deficient" status, meaning there is insufficient information to determine its risk of extinction. wikipedia.org This gap in knowledge is a concern, as many species within the Garcinia genus face significant threats. lafiascijournals.org.ng

The primary threat to Garcinia species in regions like Nigeria is habitat destruction due to factors such as deforestation for agriculture, urbanization, and the indiscriminate exploitation of trees for timber. lafiascijournals.org.ng The lack of a formal conservation assessment for G. polyantha hinders efforts to project its extinction risk and implement targeted conservation strategies. lafiascijournals.org.ng Given that many endemic species, which have restricted distributions, are vulnerable to extinction from habitat loss, the status of G. polyantha warrants further investigation to ensure its long-term survival and the preservation of its potential medicinal value. biotrop.org

Q & A

Q. How do researchers assess the long-term stability of this compound in experimental storage conditions?

  • Approach :
  • Forced Degradation Studies : Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
  • HPLC Monitoring : Track degradation products (e.g., oxidized xanthones) over 6–12 months.
  • Accelerated Stability Models : Use Arrhenius equations to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.